molecular formula C20H17N3O4 B11461521 7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11461521
M. Wt: 363.4 g/mol
InChI Key: VDZUFVGXZNWLDM-UHFFFAOYSA-N
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Description

The compound 7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one is a complex organic molecule that features a unique combination of benzodioxole, methoxyphenyl, and imidazopyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the Imidazopyridinone Core: This is usually accomplished through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: This compound may have therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2H-1,3-benzodioxol-5-yl)-3-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one
  • 7-(2H-1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one

Uniqueness

The presence of the methoxy group in 7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H17N3O4/c1-25-14-5-3-13(4-6-14)23-10-21-19-15(9-18(24)22-20(19)23)12-2-7-16-17(8-12)27-11-26-16/h2-8,10,15H,9,11H2,1H3,(H,22,24)

InChI Key

VDZUFVGXZNWLDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2NC(=O)CC3C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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